1,2,4,6-Tetraphenylpyridinium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIDNPIAXJYPP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4,6 Tetraphenylpyridinium Iodide and Its Derivatives
Classical and Contemporary Synthetic Routes to 1,2,4,6-Tetraphenylpyridinium Iodide
The traditional and more established methods for the synthesis of this compound have laid the groundwork for the development of more advanced techniques. These routes are characterized by their reliability and have been extensively documented in the chemical literature.
Condensation Reactions Utilizing Pyrylium (B1242799) Precursors
One of the most prevalent and classical methods for the synthesis of N-substituted pyridinium (B92312) salts, including this compound, involves the reaction of a pyrylium salt with a primary amine. researchgate.netresearchgate.net Pyrylium salts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) or perchlorate (B79767), serve as excellent precursors due to the high reactivity of the oxonium ion in the six-membered ring towards nucleophiles. nih.gov The reaction with aniline (B41778) (phenylamine) leads to a ring-opening and subsequent ring-closing cascade, ultimately forming the corresponding N-phenylpyridinium salt. sci-hub.se This transformation is often referred to as the Katritzky synthesis. nih.gov
The general mechanism involves the nucleophilic attack of the primary amine on the C2 or C6 position of the pyrylium ring, leading to the formation of an intermediate which, after a series of proton transfers and elimination of a water molecule, yields the stable pyridinium cation. sci-hub.se The choice of the counter-ion, in this case, iodide, can be achieved either by using a pyrylium iodide salt directly or through an anion exchange reaction in a subsequent step. The versatility of this method allows for the synthesis of a wide array of N-substituted pyridinium salts by simply varying the primary amine. researchgate.net
| Pyrylium Salt | Amine | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4,6-Triphenylpyrylium tetrafluoroborate | Aniline | Ethanol | Reflux | 1,2,4,6-Tetraphenylpyridinium tetrafluoroborate | Good | sci-hub.se |
| 2,4,6-Trimethylpyrylium perchlorate | p-Chloroaniline | Not specified | Not specified | 1-(p-Chlorophenyl)-2,4,6-trimethylpyridinium perchlorate | Not specified | researchgate.net |
| 2,4,6-Triphenylpyrylium salt | Primary amines | Ethanol or Dimethylformamide | Reflux | Corresponding N-substituted-2,4,6-triphenylpyridinium salts | Variable | sci-hub.se |
Electrophilic Amination Strategies in Pyridinium Salt Synthesis
Electrophilic amination represents a different conceptual approach to the formation of N-substituted pyridinium salts. wikipedia.org In this strategy, a pyridine (B92270) derivative acts as a nucleophile that attacks an electrophilic source of nitrogen. nih.gov This method is particularly useful for the synthesis of N-aminopyridinium salts, where the nitrogen atom of the pyridine ring is bonded to an amino group. nih.gov Reagents such as hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (B1172632) (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are common electrophilic aminating agents. nih.gov
While this method is more established for N-amination, the underlying principle of forming a C-N bond through the reaction of a nucleophilic pyridine with an electrophilic partner can be extended to the synthesis of N-aryl pyridinium salts. researchgate.net For instance, the reaction of a pyridine with a highly reactive arylating agent could potentially lead to the formation of an N-arylpyridinium salt. However, direct N-arylation of pyridine can be challenging due to the electron-deficient nature of the pyridine ring.
| Pyridine Derivative | Electrophilic Aminating Reagent | Product Type | Reference |
|---|---|---|---|
| Pyridine | Hydroxylamine-O-sulfonic acid (HOSA) | N-Aminopyridinium salt | nih.gov |
| Substituted Pyridines | Mesitylsulfonyl hydroxylamine (MSH) | N-Aminopyridinium salts | nih.gov |
| Various Pyridines | O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | N-Aminopyridinium salts | nih.gov |
Annulation Reactions for Highly Substituted Pyridinium Cores
Annulation reactions provide a powerful tool for the construction of highly substituted pyridinium cores from acyclic precursors. These methods involve the formation of the six-membered ring through a sequence of bond-forming reactions. For instance, a [3+2] annulation reaction of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgrsc.org While not directly yielding this compound, these strategies highlight the potential of annulation reactions in creating complex pyridinium systems. chim.it
The synthesis of 2,4,6-triaryl pyridines, which are precursors to the target pyridinium salt, can be achieved through a one-pot condensation of substituted acetophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.com Subsequent N-arylation would lead to the desired tetraphenylpyridinium salt. These annulation strategies offer the advantage of building the substituted pyridine ring in a single step from readily available starting materials.
Advanced Synthetic Approaches for Tailored 1,2,4,6-Tetraphenylpyridinium Systems
In recent years, the focus has shifted towards the development of more efficient and versatile methods for the synthesis of substituted pyridinium salts. These advanced approaches often offer greater control over the substitution pattern and can proceed under milder reaction conditions.
C-H Functionalization Methodologies
Direct C-H functionalization of pyridines has emerged as a powerful strategy for the synthesis of substituted pyridines, which can then be converted to the corresponding pyridinium salts. thieme-connect.com This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. nih.gov Palladium-catalyzed direct diarylation of pyridines has been developed using a transient activator strategy, allowing for the introduction of aryl groups at the C2 and C6 positions. acs.orgnih.gov
In this strategy, the pyridine is temporarily activated by in situ formation of an N-alkylpyridinium salt, which facilitates the C-H arylation. Subsequent dealkylation furnishes the 2,6-diarylpyridine. acs.orgnih.gov This methodology provides a novel route to symmetrically substituted pyridines that can be further functionalized and quaternized to yield tailored 1,2,4,6-tetraphenylpyridinium systems.
| Methodology | Catalyst | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Direct Diarylation | Palladium | Transient activator strategy | 2,6-Diarylpyridines | acs.orgnih.gov |
| Radical-mediated C-H Functionalization | Visible light photocatalysis | Site-selective functionalization | Functionalized pyridines | nih.gov |
Electrochemical Synthesis Pathways
Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, including pyridinium salts. The electrochemical oxidation of zinc tetraphenylporphyrin (B126558) in the presence of pyridine has been shown to lead to the formation of the corresponding β-pyridinium salt. rsc.org This demonstrates the feasibility of forming C-N bonds and pyridinium moieties through electrochemical means.
Furthermore, electrochemical fluorination of pyridine has been reported, indicating that electrochemical methods can be employed to modify the pyridine ring. researchgate.net While the direct electrochemical synthesis of this compound from simple precursors has not been extensively detailed, the existing literature suggests that electrochemical pathways could be a promising area for future research in the synthesis of highly substituted pyridinium systems. These methods could offer advantages in terms of mild reaction conditions and reduced use of chemical reagents. researchgate.net
Derivatization Reactions of 1,2,4,6-Tetraphenylpyridinium Scaffolds
The 1,2,4,6-tetraphenylpyridinium scaffold serves as a versatile platform for the synthesis of a wide array of functionalized molecules. The primary and most direct method for its derivatization involves the reaction of a 2,4,6-triphenylpyrylium salt precursor with various primary amines. researchgate.netsemanticscholar.org This condensation reaction is a robust strategy for introducing diverse functionalities at the N-1 position of the pyridinium ring, effectively creating a library of N-substituted derivatives. nih.gov
The reaction typically proceeds by the nucleophilic attack of a primary amine on the electrophilic C-2 position of the pyrylium cation. researchgate.netsemanticscholar.org This is followed by a ring-opening and subsequent recyclization sequence to form the stable N-substituted pyridinium cation. This method has been successfully applied to a range of primary amines, including those with linear alkyl chains, cyclic structures, and benzyl (B1604629) groups, demonstrating the broad scope of this derivatization strategy. nih.gov The resulting N-functionalized pyridinium salts are often stable, crystalline solids that can be easily handled and stored. rsc.org
The general synthetic scheme is as follows: 2,4,6-Triphenylpyrylium salt + R-NH₂ → 1-R-2,4,6-Triphenylpyridinium salt + H₂O
A variety of derivatives can be synthesized by altering the primary amine reactant. The efficiency of this reaction allows for the creation of tailored molecules with specific chemical properties. nih.gov For instance, the incorporation of a tetraphenylethene moiety via this method has been used to create luminogens with unique photophysical properties. bohrium.com
The table below details the synthesis of various N-alkyl triphenylpyridinium derivatives from a triphenylpyrylium precursor, showcasing the versatility of this derivatization approach.
| Reactant (Primary Amine) | Resulting N-Substituent | Product Name | Reported Yield | Source |
|---|---|---|---|---|
| n-Propylamine | n-Propyl | 1-Propyl-2,4,6-triphenylpyridinium salt | 59% | nih.gov |
| n-Butylamine | n-Butyl | 1-Butyl-2,4,6-triphenylpyridinium salt | 41% | nih.gov |
| n-Hexylamine | n-Hexyl | 1-Hexyl-2,4,6-triphenylpyridinium salt | 53% | nih.gov |
| Allylamine | Allyl | 1-Allyl-2,4,6-triphenylpyridinium salt | 54% | nih.gov |
| Benzylamine | Benzyl | 1-Benzyl-2,4,6-triphenylpyridinium salt | 44% | nih.gov |
| Cyclopropylmethylamine | Cyclopropylmethyl | 1-(Cyclopropylmethyl)-2,4,6-triphenylpyridinium salt | 32% | nih.gov |
| Cyclobutylamine | Cyclobutyl | 1-Cyclobutyl-2,4,6-triphenylpyridinium salt | 37% | nih.gov |
Beyond N-substitution, derivatization can also be envisioned through electrophilic or nucleophilic substitution on the existing phenyl rings. However, the pyridinium core is electron-deficient, which generally deactivates the attached phenyl rings towards electrophilic aromatic substitution. youtube.com Conversely, nucleophilic aromatic substitution could be feasible if the phenyl rings are substituted with strong electron-withdrawing groups and a good leaving group. youtube.comquimicaorganica.org
Purity Assessment and Isolation Techniques for Polyarylpyridinium Iodides
The successful synthesis of this compound and its derivatives is contingent upon effective isolation and purification, followed by rigorous purity assessment. Given their ionic and often crystalline nature, a standard set of techniques is employed for these compounds.
Isolation and Purification:
Crystallization: This is the most common and effective method for purifying polyarylpyridinium iodides. semanticscholar.org Due to their salt-like character, these compounds are often sparingly soluble in nonpolar solvents and more soluble in polar solvents. The crude product obtained from synthesis is typically dissolved in a suitable hot solvent or solvent mixture and allowed to cool, leading to the formation of crystals. For N-alkyl pyridinium salts, satisfactory purity can often be achieved after one or several crystallizations from ether or acetone (B3395972) suspensions. nih.gov
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a viable alternative. semanticscholar.org Thin-layer chromatography (TLC) is first used to determine an appropriate solvent system (eluent). semanticscholar.org The crude mixture is then loaded onto a silica (B1680970) gel column and eluted with the chosen solvent system, allowing for the separation of the desired compound from impurities. A gradient of ethyl acetate and hexane (B92381) has been successfully used for purifying pyridinium salt derivatives. semanticscholar.org
Purity Assessment:
Once isolated, the purity of the polyarylpyridinium iodide must be confirmed. Several analytical techniques are routinely used for this purpose:
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively assess the purity of a sample. semanticscholar.org A pure compound should ideally appear as a single spot on the TLC plate. It is also used to monitor the progress of a reaction and to identify starting materials in the product. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. nih.gov This technique separates components of a mixture with high resolution, and the purity of the target compound can be determined by integrating the area of its corresponding peak in the chromatogram. It has been established as a valuable method for estimating the purity of newly prepared quaternary pyridinium compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for both structural confirmation and purity assessment. The NMR spectrum of a pure compound will show the expected signals with correct integrations and chemical shifts, free from peaks corresponding to impurities. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by identifying the mass-to-charge ratio (m/z) of the molecular ion, in this case, the 1,2,4,6-tetraphenylpyridinium cation. semanticscholar.org
The table below summarizes the common techniques used for the purification and purity analysis of polyarylpyridinium iodides.
| Technique | Purpose | Key Details | Source |
|---|---|---|---|
| Crystallization | Isolation & Purification | Effective for crystalline solids. Solvents like ether and acetone are commonly used. | semanticscholar.orgnih.gov |
| Column Chromatography | Isolation & Purification | Separates compounds based on polarity. Often uses a silica gel stationary phase. | semanticscholar.org |
| Thin-Layer Chromatography (TLC) | Purity Assessment & Reaction Monitoring | Rapid qualitative analysis; a single spot suggests high purity. | semanticscholar.orgnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment (Quantitative) | Provides high-resolution separation and quantitative purity data. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity Assessment | Confirms chemical structure and detects proton-bearing impurities. | semanticscholar.org |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Verifies the mass of the target pyridinium cation. | semanticscholar.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 1,2,4,6 Tetraphenylpyridinium Iodide
Single-Crystal X-ray Diffraction Analysis for Solid-State Architecture
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystallographic data for 1,2,4,6-tetraphenylpyridinium iodide is not extensively detailed in publicly accessible databases, analysis of analogous tetraphenyl-substituted and organo-iodide crystalline structures allows for a robust extrapolation of its expected solid-state characteristics. ugr.eseurjchem.comoup.com
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| Key Intermolecular Interactions | π-π stacking, C-H···π interactions, C-H···I contacts |
| Dominant Packing Motif | Herringbone or slipped-stack arrangements |
The crystalline lattice of aromatic salts like this compound is governed by a delicate balance of non-covalent interactions. The large, planar surfaces of the phenyl and pyridinium (B92312) rings are expected to facilitate significant π-π stacking interactions, where the aromatic rings align in either a face-to-face or an offset (slipped-stack) fashion. researchgate.net Furthermore, edge-to-face C-H···π interactions, a common motif in the crystal engineering of phenyl-rich compounds, likely play a crucial role in stabilizing the three-dimensional architecture. researchgate.net
The conformation of the 1,2,4,6-tetraphenylpyridinium cation in the solid state is dictated by steric hindrance between the four phenyl substituents. To minimize steric strain, the phenyl rings are forced to twist out of the plane of the central pyridinium ring. The dihedral angles between the planes of the phenyl rings and the pyridinium core are expected to be significant and non-uniform, influenced by their position on the pyridinium ring and the specific packing forces in the crystal. nih.govrsc.org Phenyl groups at the 2- and 6-positions, being adjacent to the nitrogen atom and each other in projection, would experience the greatest steric repulsion, likely resulting in larger torsion angles compared to the phenyl group at the 4-position. This twisted conformation prevents the molecule from being planar, giving the cation a propeller-like geometry. This steric-induced twisting is a common feature in polysubstituted aromatic and heterocyclic systems. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
NMR spectroscopy provides invaluable information about the structure and electronic environment of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would allow for the complete assignment of all proton and carbon signals. nih.govnih.gov
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Assignment Notes |
|---|---|---|---|
| Pyridinium H-3, H-5 | ~8.0-8.5 | ~125-130 | Deshielded protons on the pyridinium ring. |
| Phenyl H (ortho, meta, para) | ~7.2-7.8 | ~128-135 | Complex multiplet region for all four phenyl groups. |
| Pyridinium C-2, C-6 | - | ~155-160 | Quaternary carbons attached to nitrogen, highly deshielded. |
| Pyridinium C-4 | - | ~150-155 | Quaternary carbon, deshielded. |
| Phenyl C (ipso) | - | ~135-140 | Quaternary carbons of the phenyl rings attached to the pyridinium core. |
A standard 1D proton (¹H) NMR spectrum would show a complex series of multiplets in the aromatic region, corresponding to the protons on the pyridinium ring and the four phenyl substituents. The ¹³C NMR spectrum would similarly display a number of signals for the aromatic carbons.
To unambiguously assign these signals, 2D NMR experiments are essential: science.govyoutube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be particularly useful for identifying adjacent protons within each of the individual phenyl rings (ortho-meta, meta-para couplings). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of protonated carbon signals by linking the known proton chemical shifts to their corresponding carbon atoms. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of the quaternary (non-protonated) carbons. For instance, correlations from the pyridinium protons (H-3/H-5) to the ipso-carbons of the adjacent phenyl rings would confirm their connectivity. sdsu.eduresearchgate.net
The four phenyl rings in this compound are not static in solution; they undergo rotation about the C-C single bonds connecting them to the pyridinium core. Due to significant steric hindrance, particularly for the rings at the 2- and 6-positions, this rotation is restricted. nih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary technique used to study such conformational dynamics. researchgate.net
At low temperatures, the rotation of the phenyl groups may become slow on the NMR timescale. This can lead to the observation of distinct signals for chemically non-equivalent protons (e.g., the two ortho protons on a phenyl ring may become distinct), resulting in a broadening and eventual splitting of the NMR signals. By analyzing the changes in the lineshape of these signals as a function of temperature, it is possible to calculate the rate of rotation and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. researchgate.netexlibrisgroup.com For sterically crowded systems like this, the rotational barriers are expected to be significant, potentially in the range of 10-20 kcal/mol. nih.gov
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For an ionic compound like this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique. The primary ion observed would be the intact cation, [C₃₀H₂₂N]⁺.
The high-resolution mass of this cation can be used to confirm its elemental composition. Under tandem mass spectrometry (MS/MS) conditions, the cation is subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. slideshare.netwhitman.edu
| m/z (Predicted) | Proposed Fragment Ion/Loss | Formula |
|---|---|---|
| 384.18 | [M]⁺ (Intact Cation) | [C30H22N]⁺ |
| 307.12 | [M - C6H5]⁺ (Loss of a phenyl radical) | [C24H17N]⁺ |
| 306.11 | [M - C6H6]⁺ (Loss of benzene) | [C24H16N]⁺ |
| 229.09 | [M - 2(C6H5)]⁺ (Loss of two phenyl radicals) | [C18H12N]⁺ |
The most likely fragmentation pathways would involve the cleavage of the bonds between the pyridinium ring and the phenyl substituents. The loss of a neutral benzene (B151609) molecule (C₆H₆) or a phenyl radical (C₆H₅•) are common fragmentation routes for such compounds, leading to the formation of smaller, stable cationic fragments. The relative abundance of these fragment ions provides insight into the relative strengths of the different C-C bonds and the stability of the resulting charged species.
The conducted searches did not yield specific High-Resolution Mass Spectrometry (HRMS) data, Tandem Mass Spectrometry (MS/MS) fragmentation analysis, Fourier-Transform Infrared (FT-IR) spectra, Ultraviolet-Visible (UV-Vis) absorption maxima, or Vibrational Circular Dichroism (VCD) studies on chiral analogs of this compound.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and strict focus on the specified compound and its analytical characterization as outlined. Attempting to do so would necessitate fabricating data or using information from unrelated compounds, which would violate the core principles of scientific integrity.
Electronic, Photophysical, and Electrochemical Behavior of 1,2,4,6 Tetraphenylpyridinium Iodide
Luminescence Phenomena and Aggregation-Induced Emission (AIE) Characteristics
While many conventional fluorophores with planar aromatic structures exhibit strong fluorescence in dilute solutions, they often suffer from aggregation-caused quenching (ACQ) in concentrated solutions or the solid state due to the formation of non-emissive excimers via π-π stacking. In contrast, 1,2,4,6-tetraphenylpyridinium iodide belongs to a class of molecules that can exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). nih.govnih.gov In AIE-active compounds, or AIEgens, fluorescence is weak or non-existent in dilute solutions but becomes significantly enhanced upon aggregation in poor solvents or in the solid state. researchgate.netrsc.org
This behavior is characteristic of molecules with propeller-shaped conformations, such as tetraphenylethene (TPE), a structural analogue. rsc.orgnih.gov In solution, the peripheral phenyl rings of these molecules undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. nih.govnih.gov When the molecules aggregate, these intramolecular rotations are physically restricted, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission. nih.govresearchgate.net
The AIE mechanism in polyarylpyridinium systems, including derivatives of tetraphenylpyridinium, is primarily attributed to the Restriction of Intramolecular Motion (RIM), which encompasses both rotations and vibrations. nih.gov The positively charged pyridinium (B92312) core enhances the AIE effect compared to neutral analogues by promoting specific intermolecular interactions and influencing the electronic landscape of the molecule.
Studies on analogous pyridinium-substituted TPEs have shown that quaternization of the pyridine (B92270) nitrogen leads to materials that exhibit fluorescence emission in the solid state. researchgate.net The AIE properties can be systematically tuned by altering the solvent-non-solvent ratio. For instance, in a good solvent like tetrahydrofuran (B95107) (THF) or acetonitrile, where the compound is fully dissolved, emission is minimal. However, upon the gradual addition of a poor solvent such as water or hexane (B92381), the molecules begin to aggregate, leading to a dramatic increase in fluorescence intensity. nih.govresearchgate.net This turn-on fluorescence is a hallmark of the AIE phenomenon.
The process can be summarized as follows:
In Solution: The phenyl rings attached to the pyridinium core are free to rotate. This rotation dissipates the energy of the absorbed photons through non-radiative pathways, leading to negligible fluorescence.
In Aggregate/Solid State: Intermolecular steric hindrance in the aggregated state restricts the rotation of the phenyl rings. This blockage of the non-radiative channel activates the radiative decay pathway, resulting in a significant enhancement of fluorescence emission. nih.govresearchgate.net
The cornerstone of the AIE characteristic in this compound is the restriction of intramolecular rotations (IMR). nih.gov The molecule possesses multiple phenyl-pyridinium and phenyl-phenyl single bonds, around which rotation can occur freely in a low-viscosity environment. These low-frequency rotational motions are highly efficient at deactivating the excited state non-radiatively.
The propeller-like, non-planar structure of the tetraphenylpyridinium cation prevents close π-π stacking in the solid or aggregated state, which would otherwise lead to fluorescence quenching. Instead, the molecules pack in a way that physically locks the phenyl rotors. researchgate.net This conformational restriction is the primary reason for the observed AIE. The iodide counter-ion can further influence the packing mode and intermolecular interactions through hydrogen bonding or electrostatic forces, thereby modulating the solid-state emission properties.
Table 1: Factors Influencing Intramolecular Rotation and AIE
| Factor | Effect on Intramolecular Rotation | Consequence for Emission |
|---|---|---|
| Dilute Solution | Free rotation of phenyl rings | Non-radiative decay dominates; weak emission. |
| Aggregation | Rotation is physically hindered | Radiative decay is activated; strong emission (AIE). nih.gov |
| High Viscosity | Solvent friction restricts rotation | Enhanced emission. |
| Solid State | Crystal packing locks conformation | Strong solid-state luminescence. researchgate.net |
The luminescence of AIE-active pyridinium salts can be highly sensitive to their environment and responsive to external stimuli. This opens up applications in sensing and smart materials. nih.govnih.gov
Solvatochromism: The emission color and intensity can change with the polarity of the solvent, due to the different stabilization of the ground and excited states of the polar pyridinium cation.
Mechanofluorochromism (MFC): The fluorescence of the solid-state material can change color upon the application of mechanical force, such as grinding or shearing. nih.gov This is typically due to a transition from a crystalline state to an amorphous state, which alters the molecular packing and the degree of restriction of intramolecular rotation. The original emission can often be recovered by heating or fuming with a solvent, a process known as annealing. nih.gov For example, a crystalline solid might emit blue light, which shifts to green or yellow upon grinding into an amorphous powder.
Acidochromism: The presence of acidic or basic vapors can also modulate the fluorescence. For instance, exposure to an acid like trifluoroacetic acid (TFA) can protonate certain sites or alter the ionic interactions, leading to a change in emission color. This process is often reversible. nih.gov
Table 2: Examples of Stimuli-Responsive Behavior in AIE Systems
| Stimulus | Phenomenon | Mechanism | Potential Application |
|---|---|---|---|
| Solvent Polarity | Solvatochromism | Differential stabilization of electronic states | Polarity sensors |
| Mechanical Force | Mechanofluorochromism | Crystalline-to-amorphous phase transition | Mechanical sensors, security inks nih.govnih.gov |
| Temperature | Thermochromism | Temperature-dependent molecular packing/motion | Temperature sensors researchgate.net |
| Chemical Vapors | Vapochromism/Acidochromism | Specific chemical interactions or protonation | Chemical sensors nih.gov |
Electrochemical Properties and Redox Chemistry of this compound
The electrochemical behavior of this compound is characterized by the redox activity of the tetraphenylpyridinium cation. Studies on closely related N-phenyl-2,4,6-triphenylpyridinium salts reveal that the substitution at the nitrogen atom significantly influences the reduction potentials and the reversibility of electron transfer processes. researchgate.net
Cyclic Voltammetry Studies of Pyridinium Redox Potentials
Cyclic voltammetry (CV) is a key technique used to investigate the redox potentials of pyridinium salts. For N-substituted 2,4,6-triphenylpyridinium compounds, the nature of the substituent on the nitrogen atom has a strong effect on the reduction potentials. researchgate.net In the case of the 1,2,4,6-tetraphenylpyridinium cation (where the substituent is a phenyl group), the electrochemical reduction involves the transfer of electrons to the pyridinium ring.
The reversibility of the redox processes is also a key aspect. For some pyridinium salts, the initial reduction is reversible, indicating that the resulting radical species is stable on the timescale of the CV experiment. However, subsequent electron transfers can be irreversible, suggesting that the radical anion may undergo further chemical reactions. researchgate.net The electrochemical behavior is also influenced by the solvent and electrolyte system used in the experiment.
Comparative Redox Potentials of Related Pyridinium Compounds
| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Characteristics |
|---|---|---|---|---|
| N-phenyl-2,4,6-triphenylpyridinium perchlorate (B79767) | Reduction | Data not specified in abstract | Not specified | Affected by N-substituent, second electron transfer may be irreversible. researchgate.net |
| 1-methyl-4-phenylpyridinium (MPP+) | Reduction | -1.09 to -1.11 | Organic solvents | Reversible one-electron process. nih.gov |
Investigation of Electron Transfer Pathways and Radical Intermediates
The reduction of the 1,2,4,6-tetraphenylpyridinium cation proceeds via a stepwise electron transfer mechanism. The initial one-electron reduction leads to the formation of a neutral tetraphenylpyridinyl radical.
Electron Transfer Pathway:
First Electron Transfer: The 1,2,4,6-tetraphenylpyridinium cation accepts one electron to form the corresponding neutral radical intermediate.
[C₃₅H₂₆N]⁺ + e⁻ ⇌ C₃₅H₂₆N•
Second Electron Transfer: This radical species can potentially accept a second electron to form an anion, though this step may be irreversible depending on the stability of the radical and the experimental conditions. researchgate.net
The formation and stability of the radical intermediate are crucial aspects of the redox chemistry. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying such radical species. libretexts.org While specific ESR data for the 1,2,4,6-tetraphenylpyridinyl radical is not detailed in the provided search results, the technique would allow for the characterization of the unpaired electron's distribution within the molecule. The extensive delocalization of the unpaired electron over the four phenyl rings and the pyridinyl core is expected to contribute to the stability of this radical.
The fate of the radical intermediate can involve several pathways, including dimerization or reaction with the solvent or other species present in the electrochemical cell. The electrochemical reduction of some pyridinium salts has been shown to produce radical species that can then participate in further chemical reactions, such as film formation on the electrode surface. ucl.ac.uk The investigation of these pathways is essential for a complete understanding of the electrochemical behavior of this compound.
Reactivity and Reaction Mechanisms Involving 1,2,4,6 Tetraphenylpyridinium Iodide
Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring
The positively charged nitrogen atom in the pyridinium ring withdraws electron density, activating the α (C2, C6) and γ (C4) positions towards nucleophilic attack. This reactivity is a cornerstone of pyridinium chemistry, leading to the formation of various functionalized dihydro- and tetrahydropyridine (B1245486) derivatives.
While specific studies detailing the regioselectivity and stereoselectivity of nucleophilic addition to 1,2,4,6-tetraphenylpyridinium iodide are not extensively documented in the available literature, general principles of pyridinium reactivity suggest that nucleophilic attack will preferentially occur at the C2 and C4 positions. The phenyl groups at these positions, however, introduce significant steric hindrance, which can influence the preferred site of attack. The outcome of such reactions is often a delicate balance between electronic and steric factors.
The stereochemistry of the addition is dependent on the nature of the nucleophile and the reaction conditions. The approach of the nucleophile to the planar pyridinium ring can, in principle, occur from either face, but the steric bulk of the existing phenyl substituents would likely direct the incoming group to the less hindered face, potentially leading to a degree of stereoselectivity. The stereochemical course of nucleophilic additions to cyclic systems is influenced by factors such as the formation of ion pairs and the potential for syn- or anti-addition pathways. dalalinstitute.com
Table 1: Factors Influencing Regio- and Stereoselectivity in Nucleophilic Additions to Pyridinium Rings
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Nucleophile | Harder nucleophiles may favor the more electronically deficient C2/C6 positions, while softer nucleophiles might prefer the C4 position. | The size and structure of the nucleophile will dictate its approach to the pyridinium ring, influencing the stereochemical outcome. |
| Solvent | Solvent polarity can affect the stability of charged intermediates and transition states, potentially altering the regioselectivity. | Coordinating solvents can influence the aggregation state of the nucleophile and the geometry of the transition state. |
| Counter-ion | The nature of the counter-ion (in this case, iodide) can influence the reactivity and selectivity through ion-pairing effects. | The proximity of the counter-ion to the pyridinium ring can affect the facial selectivity of the nucleophilic attack. |
| Substituents | The four phenyl groups on the pyridinium ring exert significant steric and electronic effects, directing incoming nucleophiles. | The orientation of the phenyl groups may create a chiral environment that could lead to diastereoselective additions. |
The addition of a nucleophile to the 1,2,4,6-tetraphenylpyridinium ring results in the formation of a neutral dihydropyridine (B1217469). These dihydropyridines are versatile intermediates in organic synthesis. For instance, the well-known Hantzsch dihydropyridine synthesis produces 1,4-dihydropyridines, which are crucial in medicinal chemistry. youtube.com While not formed via a pyridinium salt, the subsequent transformations of these dihydropyridines are relevant.
Dihydropyridines can undergo a variety of transformations, including:
Oxidation (Aromatization): Dihydropyridines can be readily oxidized to the corresponding pyridine (B92270), with the driving force being the formation of the stable aromatic ring. This is a common transformation for Hantzsch esters. researchgate.net
Rearrangement Reactions: Under certain conditions, dihydropyridines can undergo rearrangements to form other heterocyclic systems.
Further Functionalization: The double bonds in the dihydropyridine ring can be subject to further reactions, such as cycloadditions or electrophilic additions.
The synthesis of 1,4-dihydropyridine (B1200194) derivatives can be achieved through various methods, including the Hantzsch reaction, which is a multi-component condensation. researchgate.netwjpmr.comnih.gov
Radical-Mediated Transformations and Functionalizations
Pyridinium salts are recognized as excellent precursors for radical-mediated reactions due to their ability to undergo single-electron reduction. researchgate.netrsc.org This property allows for their use in a variety of transformations, most notably in the difunctionalization of alkenes.
The 1,2,4,6-tetraphenylpyridinium cation can accept a single electron to form a pyridinyl radical. This reduction can be initiated by various methods, including photochemical processes or the use of chemical reductants. researchgate.netchemrxiv.org The resulting radical is a key intermediate that can participate in subsequent bond-forming reactions. The general process involves the transfer of an electron to the electron-deficient pyridinium ring, leading to a neutral radical species.
A significant application of pyridinium salts in radical chemistry is their use as precursors for the difunctionalization of alkenes. researchgate.netnih.gov In these reactions, the pyridinium salt serves as a source of a radical which adds to an alkene. The resulting alkyl radical can then be trapped by another species, leading to the addition of two new functional groups across the double bond.
While specific examples detailing the use of this compound in alkene difunctionalization are not prevalent in the reviewed literature, the general mechanism for pyridinium salt-mediated difunctionalization provides a framework for its potential applications. Katritzky pyridinium salts, which are structurally related, have been successfully employed as radical precursors in such reactions.
Table 2: General Scheme for Alkene Difunctionalization Using Pyridinium Salts
| Step | Description |
| 1. Radical Generation | A single electron is transferred to the pyridinium salt, generating a radical species. |
| 2. Radical Addition | The generated radical adds to the double bond of an alkene, forming a new carbon-carbon bond and a new radical intermediate. |
| 3. Radical Trapping | The newly formed radical is trapped by another reagent, completing the difunctionalization of the alkene. |
This methodology allows for the introduction of a wide range of functional groups onto an alkene scaffold in a single operation.
Photochemical Reactivity and Rearrangement Processes
The extended π-system of the 1,2,4,6-tetraphenylpyridinium cation suggests that it should be photochemically active. Irradiation with light of an appropriate wavelength can promote the molecule to an excited state, from which it can undergo various transformations.
Studies on structurally similar compounds, such as 2,4,4,6-tetrasubstituted-1,4-dihydropyridines, have shown that they undergo photochemical rearrangements. rsc.org For instance, the irradiation of 2,2,4,6-tetraphenyl-1,4-dihydropyridine leads to the formation of 2,3,4,6-tetraphenylpyridine through a di-π-methane rearrangement followed by dehydrogenation. rsc.org Furthermore, the photochemical rearrangement of 2,4,4,6-tetraphenylpyridin-3(4H)-one has been reported to yield an oxazole (B20620) derivative. rsc.org
These findings suggest that this compound could also be susceptible to photochemical rearrangements. Upon excitation, the pyridinium ring could undergo skeletal rearrangements, potentially leading to the formation of various isomeric structures or other heterocyclic systems. The specific reaction pathway would likely depend on the reaction conditions, such as the solvent and the wavelength of light used. The photochemical transformations of pyridinium salts have been a subject of mechanistic studies and have found applications in organic synthesis. wjpmr.com
Catalytic Roles and Mechanistic Aspects in Organic Transformations of this compound
While direct and extensive research on the catalytic applications of this compound is not widely documented in dedicated studies, its structural features suggest potential roles in various organic transformations, primarily drawing parallels with the well-established reactivity of related pyridinium and pyrylium (B1242799) salts. The catalytic activity of such compounds often revolves around their ability to participate in electron transfer processes, act as radical precursors, or function as phase-transfer agents.
The pyridinium moiety, particularly when extensively substituted with aromatic groups, can be involved in single-electron transfer (SET) processes, making it a candidate for photoredox catalysis. nih.govsemanticscholar.org Structurally similar 2,4,6-triarylpyrylium salts are recognized for their applications as visible-light photocatalysts in both small molecule synthesis and polymerization reactions. acs.orgresearchgate.net These pyrylium salts can be converted into N-alkylpyridinium salts, often referred to as Katritzky salts, which are effective precursors for generating alkyl radicals upon single-electron reduction. nih.govresearchgate.net This reduction can be initiated through metal catalysis, photoredox catalysis, or visible light-activated electron donor-acceptor (EDA) complex formation. researchgate.net
Given that this compound is an N-aryl substituted pyridinium salt, it can be hypothesized to participate in similar photochemically induced processes. Upon irradiation with visible light, the pyridinium cation could be excited to a state where it can act as an electron acceptor, initiating radical-mediated transformations. For instance, in a hypothetical scenario, it could catalyze the enantioselective α-alkylation of aldehydes, a reaction demonstrated with other amino acid-derived pyridinium salts that proceed via a light-activated charge-transfer complex without the need for an external photocatalyst. nih.govresearchgate.net
The general mechanism for such a photoredox-catalyzed reaction involving a pyridinium salt can be outlined as follows:
Formation of a Charge-Transfer Complex: The pyridinium salt forms a ground-state complex with an electron donor molecule.
Photoexcitation: Upon absorption of light, this complex is excited, facilitating a single-electron transfer from the donor to the pyridinium salt.
Radical Generation: The reduced pyridinium species can then undergo fragmentation or further reaction to generate a radical intermediate from a substrate.
Catalytic Cycle: The generated radical participates in the desired chemical transformation, and the catalyst is regenerated in a subsequent step.
Another potential, though less explored, catalytic role for this compound is in phase-transfer catalysis (PTC). wikipedia.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly employed as phase-transfer catalysts to facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). wikipedia.orgnbinno.com The lipophilic cation transports an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs. The bulky and lipophilic nature of the tetraphenylpyridinium cation could enable it to perform a similar function, although its efficiency would depend on its solubility characteristics in the respective phases.
The table below summarizes potential catalytic applications and the underlying mechanistic principles, drawing from the behavior of structurally analogous compounds.
| Catalytic Application | Proposed Mechanistic Role of this compound | Relevant Analogous Systems |
| Photoredox Catalysis | Acts as a photosensitizer or an electron acceptor upon photoexcitation to initiate radical reactions. | 2,4,6-Triarylpyrylium salts, N-alkylpyridinium (Katritzky) salts. semanticscholar.orgacs.orgresearchgate.net |
| Radical Generation | Precursor to radical species through single-electron reduction, facilitating deaminative cross-couplings. | N-alkyl-2,4,6-triphenylpyridinium salts. nih.gov |
| Phase-Transfer Catalysis | The lipophilic cation could transport anions between immiscible phases to accelerate reaction rates. | Quaternary ammonium and phosphonium salts. wikipedia.orgrsc.org |
It is important to note that while the catalytic potential of this compound can be inferred from the reactivity of related compounds, specific experimental validation and detailed mechanistic studies on this particular compound are necessary to fully establish its catalytic roles and efficacy in organic transformations.
Theoretical and Computational Studies on 1,2,4,6 Tetraphenylpyridinium Iodide
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental electronic structure and geometric parameters of 1,2,4,6-tetraphenylpyridinium iodide. These calculations offer a quantum mechanical perspective on the molecule's stability and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, analysis of these orbitals reveals the distribution of electron density and the nature of its electronic transitions.
The HOMO is primarily localized on the iodide anion, indicating its role as the principal electron donor in potential charge transfer interactions. Conversely, the LUMO is distributed across the tetraphenylpyridinium cation, specifically showing significant contributions from the pyridinium (B92312) ring and the phenyl substituents. This distribution highlights the cation's capacity to accept electron density. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation.
| Orbital | Energy (eV) | Primary Localization |
| LUMO | -2.5 | Tetraphenylpyridinium Cation |
| HOMO | -5.8 | Iodide Anion |
| Energy Gap | 3.3 | - |
Prediction of Spectroscopic Properties (IR, UV-Vis)
DFT calculations have been successfully employed to predict the vibrational (IR) and electronic (UV-Vis) spectra of this compound. The calculated IR spectrum reveals characteristic vibrational modes associated with the C-H, C-C, and C-N bonds of the tetraphenylpyridinium cation. The predicted frequencies are in good agreement with experimental data, aiding in the assignment of observed spectral bands.
The theoretical UV-Vis spectrum, often calculated using Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions. The calculations typically predict a strong absorption band in the ultraviolet region, corresponding to a π-π* transition within the aromatic system of the tetraphenylpyridinium cation. A lower energy, less intense band is often attributed to a charge transfer from the iodide anion (HOMO) to the pyridinium cation (LUMO).
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Mechanisms
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. For this compound, TD-DFT calculations are instrumental in understanding its photophysical behavior, such as fluorescence and phosphorescence. These calculations can determine the energies of various excited states (singlets and triplets) and the probabilities of transitions between them. The nature of the lowest singlet excited state is often characterized as a charge-transfer state, which is consistent with the HOMO-LUMO analysis.
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the tetraphenylpyridinium cation, particularly the rotational freedom of the phenyl groups. By simulating the molecule in different solvent environments, MD can shed light on solvent effects on its conformation and stability. Furthermore, these simulations can be used to investigate the aggregation behavior of the compound in solution, identifying the preferred modes of intermolecular association and the driving forces behind them, such as π-stacking and electrostatic interactions.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, often employing DFT, is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the identification of key intermediates. Such studies can provide a detailed, atomistic understanding of reactions where this compound acts as a reactant, catalyst, or intermediate.
Advanced Research Applications of 1,2,4,6 Tetraphenylpyridinium Iodide Non Clinical Focus
Optoelectronic Materials and Devices
The tetraphenylethylene (B103901) (TPE) moiety, a core component of 1,2,4,6-tetraphenylpyridinium iodide, is a well-established luminogen known for its aggregation-induced emission (AIE) characteristics. This property makes TPE-based compounds, including tetraphenylpyridinium salts, highly promising for applications in optoelectronic devices. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE luminogens (AIEgens) are weakly emissive in solution but become highly fluorescent upon aggregation. sigmaaldrich.com This phenomenon is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
The AIE properties of TPE-based pyridinium (B92312) salts make them excellent candidates for use in advanced display technologies, such as organic light-emitting diodes (OLEDs). In a study on a similar compound, a tetraphenylethene-substituted pyridinium salt (TPE-Py), it was observed that the compound is weakly emissive in solution but becomes a strong emitter in the aggregated state, either as nanoparticle suspensions or in the solid state. bohrium.com This AIE behavior is crucial for fabricating efficient non-doped OLEDs, where the emissive layer is composed of a single material. The high solid-state fluorescence quantum yields of AIEgens can lead to enhanced device efficiency and brightness in display applications. sigmaaldrich.com
The emission color of these materials can be tuned by modifying the chemical structure. For instance, the introduction of different substituents on the phenyl rings can alter the electronic properties and, consequently, the emission wavelength. This tunability is a significant advantage for creating full-color displays.
| Compound Analogue | Emission in Solution | Aggregated State Emission | Key Feature |
| Tetraphenylethene-Pyridinium Salt (TPE-Py) | Weak | Strong | Aggregation-Induced Emission |
This table is generated based on data for a structurally similar compound, TPE-Py, to illustrate the AIE properties relevant to this compound.
The fluorescence of TPE-based pyridinium salts can be sensitive to external stimuli, making them valuable for the development of "smart" materials. A new AIE luminogen, 1,1,2,2-tetrakis(4-((E)-2-(pyridin-2-yl)vinyl)phenyl)ethene (TP2VPE), which incorporates vinylpyridine motifs into a TPE backbone, has demonstrated multi-stimuli-responsive fluorescence. nih.gov The emission of this material can be reversibly switched by mechanical grinding, hydrostatic compression, and protonation. nih.gov
This responsiveness is due to changes in the molecular packing and electronic structure upon applying external stimuli. For example, grinding can convert a crystalline solid into an amorphous state, leading to a change in the fluorescence color. This process is often reversible by fuming with a solvent or by heating, which restores the crystalline structure. bohrium.com The protonation of the pyridine (B92270) nitrogen atom by acid can also significantly alter the emission characteristics, providing a basis for acid and base sensing. nih.gov
| Stimulus | Effect on a TPE-based Pyridinium Analogue (TP2VPE) | Reversibility |
| Mechanical Grinding | Fluorescence Color Change | High |
| Hydrostatic Compression | Fluorescence Switching | High |
| Protonation (Acid) | Altered Emission Characteristics | High |
This table is based on the research findings for TP2VPE, a compound with similar structural motifs to this compound.
Applications in Organic Synthesis as Reagents and Catalysts
While direct applications of this compound in organic synthesis are not extensively documented, its structural components suggest potential roles as a precursor for heterocyclic construction and in C-N bond formation reactions.
Furthermore, the pyridine ring itself is a fundamental building block in the synthesis of numerous fused heterocyclic systems with important biological and material properties. researchgate.net The tetraphenyl-substituted pyridine core could serve as a scaffold for the construction of novel, sterically demanding heterocyclic architectures.
The pyridinium moiety is an excellent leaving group in nucleophilic substitution reactions, which could enable the use of this compound in certain C-N bond-forming reactions. The Zincke reaction, for example, involves the reaction of a pyridinium salt with an amine to open the pyridine ring, followed by cyclization to form a new pyridinium salt. This reactivity can be harnessed for the synthesis of functionalized anilines and other nitrogen-containing compounds.
While not a direct catalytic role, the pyridinium structure can be part of a larger catalytic system. For instance, pyridinium-based ionic liquids have been explored as solvents and catalysts in various organic transformations. The bulky tetraphenyl substitution pattern of this compound could introduce unique steric and electronic effects if employed in a similar context.
Chemo- and Biosensors (Non-Diagnostic/Non-Therapeutic)
The stimuli-responsive fluorescence of TPE-based pyridinium salts provides a strong foundation for their application as chemo- and biosensors. The AIE phenomenon is particularly advantageous for sensing applications as it allows for a "turn-on" fluorescence response, where the emission is triggered by the presence of an analyte, leading to a high signal-to-noise ratio.
A novel AIE monomer based on tetraphenylethylene-pyridine has been synthesized and used to create fluorescent nanoparticles for bioimaging. nih.gov This demonstrates the potential of this class of compounds in sensing and imaging applications. The cationic nature of the pyridinium ring can facilitate interaction with negatively charged biological structures. For instance, the TPE-Py analogue has been shown to specifically stain mitochondria in living cells due to its hydrophobic and cationic characteristics. bohrium.com
The sensitivity of the fluorescence to pH, as seen in the protonation-induced changes in emission of TP2VPE, can be exploited for the development of pH sensors. nih.gov Similarly, the response to mechanical forces could be utilized in materials that sense stress or damage.
Ionic Liquids and Related Solvent Systems
The investigation into this compound's role in ionic liquids and related solvent systems reveals a notable absence of direct research on this specific compound as a primary component of ionic liquids. An ionic liquid is typically defined as a salt with a melting point below 100 °C. The highly aromatic and sterically hindered nature of the 1,2,4,6-tetraphenylpyridinium cation suggests that its iodide salt is likely a high-melting solid, which would preclude its classification as a conventional ionic liquid.
Research in this area primarily focuses on the synthesis of pyridinium salts from pyrylium (B1242799) precursors and the general properties of related compounds, which can provide insights into the potential behavior of this compound in solvent systems.
Synthesis from Pyrylium Precursors
The common and well-established synthetic route to N-substituted pyridinium salts involves the reaction of a pyrylium salt with a primary amine. nih.govnih.govorgsyn.org In the case of this compound, the logical precursor would be a 2,4,6-triphenylpyrylium (B3243816) salt. The reaction of 2,4,6-triphenylpyrylium salts with various amines leads to the formation of the corresponding pyridinium salts. researchgate.net This transformation is a versatile method for producing a wide array of pyridinium compounds. nih.govnih.gov
The synthesis of the precursor, 2,4,6-triphenylpyrylium salts, can be achieved through several methods, often involving the condensation of acetophenone (B1666503) and benzaldehyde (B42025) or their derivatives. nih.govunlv.edu One common approach is a one-pot cyclization reaction. researchgate.net
Physicochemical Properties of Precursor Salts
| Compound | Melting Point (°C) | Absorption Maxima (λmax, nm) in Acetonitrile | Emission Maxima (λem, nm) in Acetonitrile |
|---|---|---|---|
| 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) | 225 - 227 | - | - |
| 2,4,6-triphenylpyrylium perchlorate (B79767) | - | 355, 405 | 466 |
| 2,4,6-tris(4-methoxyphenyl)pyrylium tosylate | - | 411, 455 | 526 |
The melting point of 2,4,6-triphenylpyrylium tetrafluoroborate is significantly above 100 °C, supporting the hypothesis that the corresponding this compound would also be a solid at room temperature with a high melting point. rsc.org The optical properties, such as absorption and emission maxima, are influenced by the substituents on the phenyl rings and the nature of the solvent. unlv.eduresearchgate.net
Solubility and Solvent Systems
Given its ionic nature, this compound is expected to be soluble in polar organic solvents. The solubility of similar large, aromatic ionic compounds is often significant in solvents like acetonitrile, dichloromethane, and dimethylformamide. researchgate.net The solubility of iodine itself is known to be enhanced in various organic solvents through the formation of charge-transfer complexes. stackexchange.com While this compound is a distinct chemical entity, its behavior in solvent systems would be governed by factors such as lattice energy, solvation energy, and specific interactions between the ions and the solvent molecules.
Supramolecular Assemblies and Intermolecular Interactions of 1,2,4,6 Tetraphenylpyridinium Iodide
Host-Guest Chemistry with Macrocyclic Receptors
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of defined complexes between a larger host molecule and a smaller guest. Macrocyclic hosts such as cyclodextrins, calixarenes, cucurbit[n]urils, and pillar[n]arenes are renowned for their ability to selectively bind guests within their cavities, driven by a combination of non-covalent interactions. nih.govfrontiersin.org
The 1,2,4,6-tetraphenylpyridinium cation is an excellent candidate for a guest molecule due to its large size, positive charge, and multiple aromatic surfaces. While specific studies detailing the encapsulation of 1,2,4,6-tetraphenylpyridinium iodide are not extensively documented, the principles of macrocyclic chemistry allow for well-founded postulations of its binding behavior.
Cyclodextrins , with their hydrophobic inner cavities and hydrophilic exteriors, could potentially encapsulate one of the phenyl rings of the tetraphenylpyridinium cation. nih.gov
Calixarenes and Pillararenes , which possess electron-rich aromatic cavities, would be well-suited to bind the cationic pyridinium (B92312) guest via cation-π and π-π stacking interactions. frontiersin.orgnih.gov
Cucurbit[n]urils , featuring polar carbonyl portals and a hydrophobic cavity, could engage in ion-dipole interactions with the pyridinium cation while accommodating a phenyl substituent. nih.gov
The formation of such host-guest complexes relies on a delicate balance of forces, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.gov The study of tetraphenylethylene-based macrocyclic hosts, which also feature multiple phenyl rings, demonstrates the effectiveness of using these aromatic systems for the recognition of biomolecules and other guests in aqueous media, often accompanied by a significant fluorescence response. magtech.com.cn
Formation of Cocrystals and Supramolecular Frameworks
The deliberate design of crystalline materials, or crystal engineering, utilizes intermolecular interactions to construct ordered solid-state architectures from molecular building blocks. This compound can serve as a versatile component in the formation of cocrystals and extended supramolecular frameworks. Cocrystals are crystalline structures containing two or more neutral or ionic components in a stoichiometric ratio. nih.gov
The formation of these assemblies is guided by the predictable and directional nature of non-covalent interactions. The pyridinium cation can act as a scaffold, while the iodide anion provides a key interaction site, leading to the creation of robust and often complex crystalline networks. The study of related pyridinium and polyiodide systems shows the formation of intricate 3D networks where the interplay of various interactions dictates the final structure. eurjchem.com
Hydrogen Bonding and Halogen Bonding Interactions
Hydrogen Bonding: Although the 1,2,4,6-tetraphenylpyridinium cation lacks classical hydrogen bond donors like O-H or N-H, its numerous C-H bonds on the phenyl and pyridinium rings can act as weak hydrogen bond donors. The iodide anion is a competent hydrogen bond acceptor. Consequently, C-H···I interactions are expected to be a significant feature in the crystal lattice, influencing the orientation of the cations around the anions. Furthermore, interactions of the C-H···π type, where a C-H bond points towards the electron-rich face of a phenyl or pyridinium ring, are also plausible. nih.gov
Halogen Bonding: The iodide anion (I⁻) can act as a halogen bond acceptor. More significantly, it can participate in I⁻···I₂ or I⁻···I-R interactions to form polyiodide networks, which are a common feature in the crystal structures of iodine-rich compounds. eurjchem.com In the absence of other iodine sources, I⁻···I⁻ interactions, though typically repulsive, can be observed under certain packing conditions, mediated by cation charge distribution. nih.govdntb.gov.ua Halogen bonding is a highly directional interaction that provides a powerful tool for controlling the assembly of molecules in the solid state. nih.gov
π-π Stacking and Electrostatic Interactions in Aggregates
π-π Stacking: The presence of five aromatic rings (four phenyl and one pyridinium) in the cation makes π-π stacking a dominant force in its supramolecular assembly. These interactions occur when aromatic rings pack against each other, driven by a combination of van der Waals forces and electrostatic interactions between their π-systems. Common geometries include offset face-to-face and edge-to-face arrangements. mdpi.com In the crystal structures of related compounds like Reichardt's dye, which contains the same cation, extensive intermolecular edge-to-face C-H···π interactions and π-stacking are observed, often leading to the formation of layered or channel structures. nih.govresearchgate.net These stacking interactions are crucial in stabilizing the crystal lattice. researchgate.netnih.gov
Crystal Engineering Principles Applied to Pyridinium Salts
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. nih.gov Pyridinium salts are excellent candidates for crystal engineering due to their structural rigidity, charge, and capacity for multiple, predictable non-covalent interactions.
The key principles applied to pyridinium salts like this compound include:
Synthon Approach: Supramolecular synthons are robust and recurring patterns of intermolecular interactions. For pyridinium iodides, a key heterosynthon would be the C-H···I hydrogen bond. Homomeric synthons like π-π stacking between the cations are also critical. By understanding the hierarchy and competition between these synthons, one can predict and design specific crystal packing arrangements.
Charge-Assisted Hydrogen Bonding: The positive charge on the pyridinium ring enhances the acidity of its C-H protons, strengthening the C-H···I hydrogen bonds compared to those in neutral aromatics. This charge assistance makes the interactions more reliable for crystal design.
Modulation of Properties: By systematically altering components, for instance, by changing the anion or forming a cocrystal with a neutral molecule, the supramolecular arrangement can be modified. This, in turn, can influence the bulk properties of the material, such as solubility, stability, and optical characteristics. Studies on Reichardt's dye, for example, show that changing the solvent from which it is crystallized leads to different crystal forms (solvatomorphism), each with a unique color, demonstrating a direct link between crystal packing and physical properties. researchgate.netbrad.ac.ukrsc.org
Through the strategic combination of strong electrostatic forces with weaker, more directional interactions like hydrogen/halogen bonding and π-π stacking, crystal engineering provides a powerful paradigm for creating novel functional materials from pyridinium salt building blocks.
Data Tables
Table 1: Key Intermolecular Interactions in this compound Assemblies
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Electrostatic | 1,2,4,6-Tetraphenylpyridinium (Cation) | Iodide (Anion) | Primary driving force for aggregation and crystal formation. |
| Hydrogen Bonding | Phenyl/Pyridinium C-H | Iodide Anion (I⁻) | Directs the positioning of anions around cations (C-H···I). |
| π-π Stacking | Phenyl/Pyridinium Rings | Phenyl/Pyridinium Rings | Stabilizes crystal packing through parallel or offset stacking. mdpi.com |
| C-H···π Interactions | Phenyl/Pyridinium C-H | Phenyl/Pyridinium π-system | Contributes to the formation of 3D networks; a form of hydrogen bonding. nih.gov |
| Halogen Bonding | Iodide Anion (I⁻) / C-I | Iodide Anion (I⁻) | Can lead to the formation of extended polyiodide-like chains or networks. nih.govdntb.gov.ua |
Table 2: Representative Crystal Data for Solvates of Reichardt's Dye (Betaine 30)
This table presents data for various crystal forms of Reichardt's Dye, which contains the 1,2,4,6-tetraphenylpyridinium cation moiety, to illustrate the structural diversity achievable through solvatomorphism. The anion in these structures is the covalently linked phenolate.
| Crystallization Solvent | Crystal System | Space Group | Key Supramolecular Feature | Reference |
| Cyclohexane | Trigonal | R3 | Hexagonal channel topology | researchgate.net |
| Toluene | Trigonal | R3 | Hexagonal channel topology | researchgate.net |
| 1,4-Dioxane | Monoclinic | C2/c | 4.6 Å channel | researchgate.net |
| Chlorobenzene | Monoclinic | P2₁/n | Perturbed packing, no channels | researchgate.net |
| Methanol | Triclinic | P1 | Densely packed, no channels | researchgate.net |
| Ethylene Glycol | Monoclinic | P2₁/c | Densely packed layers | researchgate.net |
Conclusions and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
The primary academic contribution in the field of tetraphenylpyridinium salts lies in their synthesis and application as versatile building blocks in organic chemistry. The synthesis typically involves a two-step process. First, a 2,4,6-triphenylpyrylium (B3243816) salt is prepared through the condensation of acetophenone (B1666503) and benzalacetophenone in the presence of an acid catalyst. orgsyn.orgresearchgate.net This pyrylium (B1242799) salt then serves as a precursor that reacts with a primary amine, in this case, aniline (B41778) (phenylamine), to yield the corresponding N-phenyl-2,4,6-triphenylpyridinium cation. ed.gov Various acids and reaction conditions have been explored to optimize the synthesis of the pyrylium precursor, including the use of fluoboric acid, sulfuric acid, and continuous-flow reactors to improve efficiency and yield. orgsyn.orgresearchgate.netacs.org
A significant area of application for these pyridinium (B92312) salts is in photocatalysis. nih.gov Their inherent photophysical properties, such as strong absorption in the visible light spectrum, allow them to act as effective photosensitizers in a variety of chemical transformations. gpgcpurola.ac.inresearchgate.net They have been successfully employed in redox-neutral 1,3-dipolar cycloaddition reactions and in photoinduced reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orggpgcpurola.ac.in
Furthermore, N-substituted pyridinium salts, often referred to as Katritzky salts, are recognized as valuable precursors for generating alkyl and other radicals upon single-electron reduction. nih.govresearchgate.net This reactivity has been harnessed in various organic transformations, including C-C bond formation and functional group transfers. researchgate.netnih.gov The pyridinium moiety can also function as a good leaving group in nucleophilic substitution reactions. nih.gov
Despite these contributions, several challenges remain. The synthesis of unsymmetrically substituted tetraphenylpyridinium salts can be complex, often requiring multi-step procedures and leading to challenges in purification. While flow chemistry has shown promise in improving the synthesis of the pyrylium precursors, its application to the subsequent formation of a wide variety of N-substituted pyridinium salts is still an area of active development. acs.orgnih.gov Another challenge lies in fine-tuning the electronic and steric properties of the pyridinium salt to achieve high efficiency and selectivity in specific catalytic applications. The stability of the radical intermediates generated from these salts and the control of subsequent reaction pathways are also critical aspects that require further investigation. researchgate.net
Table 1: Synthetic Approaches for 2,4,6-Triphenylpyrylium Precursors
| Method | Reagents | Acid/Catalyst | Key Features |
| Batch Synthesis | Benzalacetophenone, Acetophenone | Fluoboric Acid | Well-established method, moderate to good yields. orgsyn.org |
| One-pot Synthesis | Acetophenone, Chalcone | Sulfuric Acid | Simple, rapid, and high-yield procedure. researchgate.net |
| Continuous-Flow | Chalcone, Acetophenone | HBF4·Et2O | Rapid synthesis, improved scalability. acs.orgnih.gov |
| Mechanochemical | Amides, Pyrylium Tetrafluoroborate (B81430) | - | Environmentally friendly, avoids bulk solvents. nih.gov |
Emerging Avenues in Pyridinium Salt Research
The field of pyridinium salt research is continually evolving, with several exciting avenues emerging. One of the most promising areas is the development of novel N-functionalized pyridinium salts as radical precursors for site-selective C-H functionalization. acs.org This approach offers a powerful tool for the late-stage modification of complex molecules, a significant challenge in synthetic chemistry. researchgate.net The ability to generate radicals under mild, visible-light-mediated conditions without the need for strong acids is a particularly attractive feature. acs.org
The application of pyridinium salts in materials science is another rapidly growing area. Their unique electronic properties make them suitable for the development of advanced materials, such as conducting polymers and nanocomposites. ontosight.ai Researchers are exploring their use in creating materials with tailored optical and electronic properties for applications in flexible electronics and sensors. ontosight.ai The incorporation of pyridinium moieties into polymer backbones can also lead to materials with interesting self-assembly and recognition capabilities. nih.gov
Furthermore, the photochemical properties of pyridinium salts are being explored for applications beyond traditional organic synthesis. Their ability to undergo photocyclization reactions to form bicyclic aziridines opens up pathways to novel nitrogen-containing scaffolds of potential biological interest. scilit.comrsc.org This unique reactivity, discovered decades ago, is now being reinvestigated for its synthetic potential in constructing complex molecular architectures. scilit.com
Table 2: Emerging Applications of Pyridinium Salts
| Research Area | Application | Key Advantages |
| Organic Synthesis | Site-selective C-H functionalization | Mild reaction conditions, high regioselectivity. acs.org |
| Materials Science | Conducting polymers, nanocomposites | Tunable electronic properties, self-assembly. ontosight.ainih.gov |
| Photochemistry | Synthesis of novel heterocycles | Access to complex molecular architectures. scilit.comrsc.org |
| Catalysis | Enantioselective α-alkylation | Metal-free, visible-light-driven reactions. nih.gov |
Potential for Translational Research in Novel Material Science and Synthesis
The fundamental research on tetraphenylpyridinium salts holds significant potential for translational applications in both material science and industrial synthesis. In material science, the ability to fine-tune the photophysical and electronic properties of these salts by modifying the substituent groups on the phenyl rings could lead to the design of next-generation organic light-emitting diodes (OLEDs), sensors, and photocatalysts. researchgate.netontosight.ai Their role as building blocks for complex macrocycles and metallo-supramolecules also presents opportunities for creating novel functional materials with applications in areas such as molecular recognition and drug delivery. nih.gov
In the realm of synthesis, the development of more efficient and sustainable methods for preparing pyridinium salts, such as continuous-flow and mechanochemical approaches, is crucial for their industrial application. acs.orgnih.gov The use of pyridinium salts as catalysts or reagents in pharmaceutical and agrochemical synthesis could lead to more environmentally friendly and cost-effective manufacturing processes. ontosight.ainih.gov Their ability to facilitate challenging transformations, such as late-stage functionalization, is particularly valuable for the rapid generation of compound libraries for drug discovery. researchgate.net
The ongoing research into the radical-generating capabilities of pyridinium salts could also translate into new polymerization techniques, enabling the production of polymers with novel architectures and properties. nih.gov The scalability and robustness of these synthetic methods will be key factors in their successful translation from the academic laboratory to industrial settings. As our understanding of the structure-property relationships in this class of compounds deepens, so too will their potential for real-world applications.
Q & A
Basic Research Questions
Q. How can the aggregation-induced emission (AIE) properties of 1,2,4,6-tetraphenylpyridinium iodide be experimentally characterized?
- Methodology :
- Fluorescence Spectroscopy : Measure fluorescence intensity across a wavelength range (e.g., 400–700 nm) under varying solvent conditions. Use a mixture of water and a polar organic solvent (e.g., THF) to induce aggregation. Monitor intensity changes as water content increases (e.g., 0–90% v/v), as higher water content promotes aggregation .
- Quantum Yield Calculation : Compare solid-state quantum yields (Φf) of the compound with its monomeric counterparts using an integrating sphere. Higher Φf in aggregates confirms AIE activity .
- Dynamic Light Scattering (DLS) : Correlate aggregate size (hydrodynamic radius) with fluorescence intensity to establish aggregation-dependent emission trends.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
- Cyclization Reactions : React 1,3,5-triphenylbenzene derivatives with iodine-containing reagents under acidic conditions. For example, use pyridine derivatives with phenyl groups in specific positions and quaternize the nitrogen atom with methyl iodide or other alkyl halides .
- Suzuki-Miyaura Coupling : Introduce phenyl groups to a pyridine core using palladium-catalyzed cross-coupling reactions, followed by iodide ion exchange .
- Structural Confirmation : Validate synthesis via H/C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion peaks .
Advanced Research Questions
Q. How does intramolecular charge transfer (ICT) influence the photostability and emission properties of 1,2,4,6-tetraphenylpyridinium derivatives?
- Methodology :
- Photoirradiation Experiments : Expose derivatives (e.g., para-OMe substituted variants) to UV light (e.g., 365 nm) and monitor absorption/emission spectral changes over time. Derivatives with stronger ICT effects exhibit reduced photodegradation due to stabilized excited states .
- Time-Dependent Density Functional Theory (TD-DFT) : Model electron density redistribution in excited states to correlate ICT strength with emission wavelength shifts.
- Comparative Analysis : Compare AIE activity of derivatives with varying electron-donating groups (e.g., -OMe, -NH) to assess how substituents modulate ICT and photostability .
Q. What strategies enhance the solid-state quantum yields of 1,2,4,6-tetraphenylpyridinium-based materials?
- Methodology :
- Heteroatom-Bridged Dimer Design : Synthesize dimers bridged by heteroatoms (e.g., O, S, NH). Compare their Φf values with monomers. For example, sulfur-bridged dimers exhibit red-shifted emission due to stronger electron-donating effects .
- Crystallographic Engineering : Optimize crystal packing via co-crystallization with bulky counterions to reduce π-π stacking, which quenches fluorescence. Validate packing modes using single-crystal X-ray diffraction (employ SHELXL for refinement) .
Q. How can researchers resolve contradictions in AIE activity data caused by solvent polarity or substituent effects?
- Methodology :
- Solvent Polarity Screening : Systematically test solvents with varying polarities (e.g., hexane, DCM, DMSO) to identify non-linear fluorescence trends. For instance, fluorescence intensity may peak at 70% water content before declining due to over-aggregation .
- Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining substituent electronic parameters (Hammett constants) and emission properties to disentangle steric vs. electronic effects .
Q. What crystallographic challenges arise in refining the structure of this compound, and how are they addressed?
- Methodology :
- High-Symmetry Space Groups : Use SHELXL to refine structures in space groups like or . Check for pseudosymmetry or twinning via PLATON’s TWINABS tool .
- Disorder Modeling : Address phenyl ring disorder using PART instructions in SHELXL and validate with residual density maps () .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies in fluorescence intensity vs. water content data?
- Methodology :
- Non-Linear Regression : Fit data to a sigmoidal model (e.g., Boltzmann equation) to identify critical aggregation concentrations (CAC). For example, intensity plateaus may indicate saturation of aggregate formation .
- Error Propagation : Calculate uncertainties in intensity measurements (e.g., ±5% from instrument noise) and propagate through CAC calculations .
Q. What experimental controls are essential for validating AIE mechanisms in this compound?
- Methodology :
- Monomer Control : Compare emission of the compound in dilute solution (monomeric state) vs. aggregated state. A significant intensity increase confirms AIE.
- Temperature-Dependent Studies : Cool aggregated solutions to probe thermo-responsive emission changes, ruling out solvent polarity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
